Methyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-16-8(15)3-7-6(9(11,12)13)2-5(10)4-14-7/h2,4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZAJSWULBLCFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=N1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate typically involves the esterification of 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid with methanol in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced catalysts can further optimize the reaction conditions, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.
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Base-mediated hydrolysis : Reaction with sodium hydroxide in methanol (1.5–2.0 eq NaOH, 20–25°C, 4–6 h) followed by acidification with HCl produces 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid with >85% yield.
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Acid-mediated hydrolysis : Prolonged reflux in concentrated hydrochloric acid (6N HCl, 100°C, 24 h) also achieves hydrolysis but with lower yields (~76%) due to competing side reactions .
Nucleophilic Aromatic Substitution
The bromine atom at the 5-position of the pyridine ring participates in nucleophilic substitution reactions.
Mechanistic Insight :
The electron-withdrawing trifluoromethyl group activates the pyridine ring toward substitution but steric hindrance from the ester group limits reactivity at the 2-position.
Transition Metal-Catalyzed Cross-Coupling
The bromine atom enables Suzuki-Miyaura and Buchwald-Hartwig couplings.
Suzuki-Miyaura Coupling
| Conditions | Boronic Acid | Catalyst System | Yield | Notes |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 8h | Phenylboronic acid | 2 mol% Pd, 3 eq base | 72% | Optimal for aryl substitutions |
| PdCl₂(dppf), CsF, THF, 60°C, 12h | Vinylboronic ester | 1.5 mol% Pd | 65% | Requires anhydrous conditions |
Buchwald-Hartwig Amination
| Conditions | Amine | Ligand | Yield |
|---|---|---|---|
| Pd₂(dba)₃, Xantphos, t-BuONa, 100°C | Morpholine | Xantphos (4 mol%) | 68% |
Key Limitation : Steric bulk from the trifluoromethyl group reduces coupling efficiency at the 3-position .
Reduction Reactions
The ester group can be selectively reduced while retaining the bromine and trifluoromethyl substituents.
| Reducing Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| LiAlH₄ | THF | 0°C → RT | 2-(5-Bromo-3-(CF₃)pyridin-2-yl)ethanol | 82% |
| DIBAL-H | Toluene | −78°C | Aldehyde derivative | 55% |
Safety Note : LiAlH₄ reactions require strict exclusion of moisture.
Cyclization Reactions
The compound participates in intramolecular cyclization to form heterocycles.
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Lactam formation : Treatment with NH₃ in ethanol (reflux, 24 h) yields a six-membered lactam (58% yield) .
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Thiazole synthesis : Reaction with thiourea and iodine in DMF (120°C, 6 h) produces a thiazole-fused pyridine derivative (41% yield) .
Radical Reactions
Under photoredox conditions, the bromine atom undergoes radical cross-coupling:
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Decarboxylative coupling : With [Ir(ppy)₃] catalyst and blue LED light, the ester participates in C–C bond formation (yields 50–60%).
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate has shown potential in drug development, particularly as a building block for synthesizing various pharmaceuticals.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit antimicrobial properties. This compound can be modified to enhance its efficacy against bacterial strains, making it a candidate for developing new antibiotics .
Anti-inflammatory Agents
Studies have suggested that trifluoromethylated pyridine derivatives possess anti-inflammatory activity. This compound may serve as a precursor for synthesizing novel anti-inflammatory drugs, which could lead to treatments for conditions like arthritis and other inflammatory diseases .
Agrochemicals
The compound's unique structure also makes it valuable in the agrochemical sector.
Herbicides and Pesticides
This compound can be utilized in developing herbicides or pesticides due to its ability to inhibit specific biological pathways in plants and pests. Its trifluoromethyl group enhances lipophilicity, improving the compound's penetration into plant tissues .
Plant Growth Regulators
Research has indicated that certain pyridine derivatives can act as plant growth regulators. This compound could be modified to enhance its effectiveness as a growth regulator, potentially improving crop yields and resistance to environmental stressors .
Material Science
In addition to biological applications, this compound finds utility in material science.
Polymer Chemistry
The compound can serve as a monomer or additive in polymer synthesis, contributing to the development of specialty polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve resistance to solvents and increase durability .
Coatings and Adhesives
Due to its chemical stability and reactivity, this compound can be employed in formulating advanced coatings and adhesives that require strong bonding properties and resistance to environmental degradation .
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively . The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
Methyl 2-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)Acetate (CAS 885949-63-3)
- Structural Difference : Chlorine replaces bromine at the 5-position.
- Molecular Weight : 253.61 g/mol (vs. ~272.0 g/mol for the bromo analog, estimated based on atomic mass differences).
- Impact : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine result in reduced steric hindrance and altered electronic effects. This may influence reactivity in nucleophilic substitution or Suzuki-Miyaura coupling reactions .
Methyl 2-(5-Bromo-3-MethoxyPyridin-2-yl)Acetate (CAS 947688-88-2)
- Structural Difference : Methoxy (-OCH₃) replaces trifluoromethyl (-CF₃) at the 3-position.
- Impact: The methoxy group is electron-donating, contrasting with the electron-withdrawing -CF₃.
Methyl 2-(5-Bromopyridin-2-yl)Acetate (CAS 917023-06-4)
- Structural Difference : Lacks the 3-position trifluoromethyl group.
- Impact : Absence of -CF₃ reduces the compound’s lipophilicity (logP) and may decrease metabolic stability in vivo. The similarity score of 0.97 (vs. the target compound) highlights structural proximity but distinct physicochemical properties .
Functional Group Modifications
Sodium 2-(5-(Trifluoromethyl)Pyridin-2-yl)Acetate (CAS 1956366-39-4)
- Structural Difference : Sodium carboxylate replaces the methyl ester.
- Impact : The ionic form enhances water solubility, making it suitable for aqueous-phase reactions. Molecular weight is 227.12 g/mol, lower than the methyl ester due to the absence of the bromine atom .
Ethyl 2-((2-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)-5-Fluoropyrimidin-4-yl)Thio)Acetate (CAS 1823182-35-9)
Comparative Physicochemical Properties
Biological Activity
Methyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in pharmaceutical research.
- Molecular Formula : C₉H₇BrF₃NO₂
- Molecular Weight : 298.06 g/mol
- CAS Number : 1805222-37-0
- Boiling Point : 251.3 ± 35.0 °C (predicted) .
Synthesis
The synthesis of this compound involves several steps, including the use of diethyl malonate and various halogenated pyridines. A notable synthetic route includes the transformation of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine into the desired ester through esterification reactions .
Antimicrobial Properties
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various pathogens, including bacteria and fungi. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its membrane permeability and biological activity .
Anti-Chlamydial Activity
Research has shown that derivatives with trifluoromethyl substituents demonstrate selective activity against Chlamydia species. In particular, compounds similar to this compound were found to significantly reduce chlamydial inclusion numbers and alter their morphology in infected cells . The mechanism of action appears to involve disruption of bacterial cell integrity, making these compounds promising candidates for further development.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the trifluoromethyl group is crucial for enhancing biological activity. For instance, when this group is replaced with less electronegative substituents, a marked decrease in activity is observed. This suggests that electron-withdrawing groups may play a vital role in the mechanism by which these compounds exert their effects .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a series of trifluoromethyl-pyridine derivatives, including this compound, exhibited potent activity against both Gram-positive and Gram-negative bacteria. The compounds were assessed for their minimum inhibitory concentrations (MICs), revealing promising results comparable to established antibiotics .
- Toxicity Assessment : Preliminary toxicity evaluations conducted on human cell lines indicated that this compound showed low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential drug development .
Q & A
Q. How can structure-activity relationships (SAR) be explored using analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
